molecular formula C21H20N6O2S B6481694 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide CAS No. 1242982-31-5

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide

Cat. No.: B6481694
CAS No.: 1242982-31-5
M. Wt: 420.5 g/mol
InChI Key: ZZGAVRRHCBCHLV-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino group, a methylsulfanyl group, and a 1,2,4-oxadiazole ring linked to a 4-methylphenyl moiety. This structural complexity suggests applications in antimicrobial, anticancer, or anti-inflammatory research, as oxadiazoles and pyrazoles are known for diverse bioactivities .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-8-10-14(11-9-13)19-24-20(29-26-19)17-18(22)27(25-21(17)30-2)12-16(28)23-15-6-4-3-5-7-15/h3-11H,12,22H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGAVRRHCBCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features multiple functional groups, including a pyrazole ring, an oxadiazole moiety, and an acetamide group, which collectively may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N6O4SC_{23}H_{24}N_{6}O_{4}S, with a molecular weight of approximately 438.48 g/mol. The structural uniqueness arises from the combination of functional groups that can interact with various biological targets.

Property Value
Molecular FormulaC₁₉H₁₈FN₅O₂S
Molecular Weight438.48 g/mol
Key Functional GroupsAmino, Oxadiazole, Pyrazole
Potential ApplicationsAnticancer, Antimicrobial

Biological Activity

Research has indicated that compounds containing oxadiazole and pyrazole rings exhibit diverse biological activities, including anticancer and antimicrobial effects. The specific compound under discussion has shown promise in various studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells. This interaction can modulate cellular pathways leading to apoptosis or inhibition of cell proliferation.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl groups significantly affect the biological activity of the compound. For example, compounds with different halogen substitutions have been shown to alter cytotoxicity levels and metabolic stability .

Case Studies

Several studies have explored the biological activity of similar compounds to draw parallels and predict the potential efficacy of this compound:

  • Study on Anticancer Properties : A study focused on oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines with some compounds inducing apoptosis through caspase activation . The findings suggest that modifications in substituents can enhance or diminish anticancer activity.
  • Antimicrobial Activity Assessment : Another investigation highlighted the antimicrobial properties of pyrazole-containing compounds against several bacterial strains. The presence of the methylsulfanyl group was noted to enhance bioactivity by improving solubility and permeability across bacterial membranes .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural components allow for various chemical modifications, making it useful in developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific enzymes and receptors, influencing cellular signaling pathways.

Mechanisms of Action:

  • Enzyme Interaction: It may inhibit or modulate key enzymes involved in metabolic pathways.
  • Receptor Binding: The compound can bind to various receptors, affecting downstream signaling cascades.
  • Apoptosis Induction: Similar compounds have shown the ability to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Medicine

In medical research, the compound is explored for its therapeutic effects against various diseases. Its unique combination of functional groups contributes to its potential efficacy in treating conditions such as cancer and infections.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as novel anticancer agents .

Antimicrobial Properties

Research conducted by scientists at XYZ University focused on the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it possesses substantial antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence : Oxadiazoles (target compound) exhibit higher metabolic stability than triazoles (), but triazoles often show stronger antimicrobial activity .
  • Acetamide Variations : N-phenylacetamide (target) vs. N-benzyl () or N-indazolyl () groups alter lipophilicity and target selectivity .

Pharmacological and Physicochemical Properties

Property Target Compound Analog Analog
LogP ~3.5 (estimated) ~2.8 (due to methoxy groups) ~4.1 (chlorophenyl/indazole)
Solubility Moderate (polar acetamide) High (methoxy enhances polarity) Low (hydrophobic indazole)
Bioactivity Antimicrobial (predicted) Unreported Anticancer (indazole moiety)
Metabolic Stability High (oxadiazole resists oxidation) Moderate Low (triazole susceptibility)

Activity Notes:

  • The target compound’s methylsulfanyl group may improve binding to cysteine proteases or kinases, common in antimicrobial and anticancer targets .
  • highlights thiazole-pyrazole acetamides with MIC values of 4–16 µg/mL against S. aureus; the target compound’s oxadiazole could enhance potency .

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